molecular formula C21H23N3O3 B4834163 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole

1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole

Cat. No. B4834163
M. Wt: 365.4 g/mol
InChI Key: XGDHTSXIZDTDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, also known as FPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit promising properties that make it a potential candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been found to bind to and inhibit the activity of certain enzymes and receptors that are involved in various physiological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been found to exhibit a range of biochemical and physiological effects, including neuroprotective effects, anticancer effects, and anti-inflammatory effects. 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole in lab experiments is its unique properties, which make it a potential candidate for the development of new drugs and therapies. However, one limitation of using 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole in lab experiments is its relatively high cost, which may limit its use in certain research fields.

Future Directions

There are several potential future directions for the study and development of 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole. One potential direction is the further study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another potential direction is the further study of its anticancer effects and its potential use as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole and to identify its potential therapeutic targets.

Scientific Research Applications

1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. In cancer research, 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been studied for its potential use as an anticancer agent. 1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has also been studied for its potential use in drug discovery, as it exhibits unique properties that make it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-16(2)24(18-7-4-3-6-17(15)18)20(25)14-22-9-11-23(12-10-22)21(26)19-8-5-13-27-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDHTSXIZDTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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